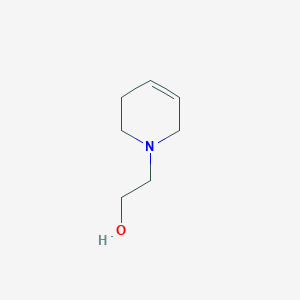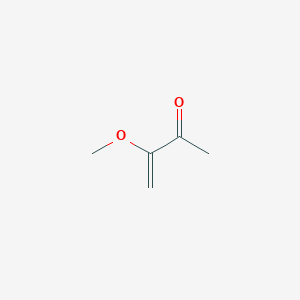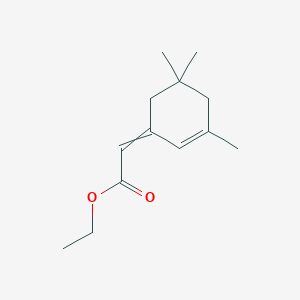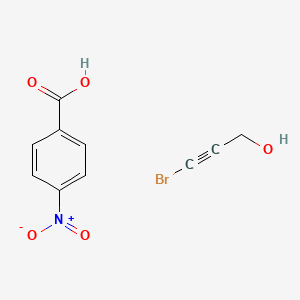
1(2H)-Pyridineethanol, 3,6-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Pyridineethanol, 3,6-dihydro- is a heterocyclic organic compound that features a pyridine ring fused with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineethanol, 3,6-dihydro- can be achieved through several methods. One common approach involves the Diels-Alder reaction, where nitroso compounds react with conjugated dienes . This method allows for the formation of the heterocyclic ring structure under controlled conditions. Another method includes the use of tandem reactions and ring-closing metathesis .
Industrial Production Methods
Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of chiral phosphoric acids as bifunctional catalysts has been reported to achieve high regio-, diastereo-, and enantioselectivity in the synthesis of similar compounds . This approach is particularly useful for producing enantiomerically pure compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridineethanol, 3,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the ethanol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, tetrahydropyridines, and oxides. These products are often intermediates in the synthesis of more complex molecules .
Scientific Research Applications
1(2H)-Pyridineethanol, 3,6-dihydro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1(2H)-Pyridineethanol, 3,6-dihydro- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The pathways affected by this compound include those involved in metabolic processes and signal transduction .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-1,2-oxazines: These compounds share a similar heterocyclic structure and are used in similar applications.
Dihydropyrans: These compounds have a similar ring structure but differ in their chemical properties and reactivity.
Uniqueness
1(2H)-Pyridineethanol, 3,6-dihydro- is unique due to its specific combination of a pyridine ring and an ethanol group, which imparts distinct chemical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific reactivity and stability .
Properties
CAS No. |
54467-03-7 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)ethanol |
InChI |
InChI=1S/C7H13NO/c9-7-6-8-4-2-1-3-5-8/h1-2,9H,3-7H2 |
InChI Key |
DSQFXKXMBMNHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)





methanone](/img/structure/B14649095.png)

![4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14649108.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
![N,N,2-Trimethyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14649114.png)

![1,2-Dioxaspiro[2.5]octane](/img/structure/B14649148.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)
